Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Catalog No.
S2929744
CAS No.
1353658-81-7
M.F
C30H44ClNPPd
M. Wt
591.53
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium;2-phenylaniline;tricyclohexylphosphane;c...

CAS Number

1353658-81-7

Product Name

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Molecular Formula

C30H44ClNPPd

Molecular Weight

591.53

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

HEUSPDIUZCDONR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Solubility

not available
  • Catalyst in Cross-Coupling Reactions: Cross-coupling reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between two different organic molecules. PCy3-Pd-G2 acts as a catalyst in several cross-coupling reactions, including:
    • Suzuki-Miyaura coupling: This reaction joins an organic boronic acid with an organic halide or pseudohalide .
    • Sonogashira coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide .
    • Negishi coupling: This reaction forms a carbon-carbon bond between an organic halide and an organozinc compound .
    • Stille coupling: This reaction couples an organic tin reagent with an organic halide .
    • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide .

The specific mechanism of these reactions involves the palladium center activating the organic halide or pseudohalide, facilitating the bond formation with the other coupling partner .

  • Advantages of PCy3-Pd-G2: Compared to other palladium catalysts, PCy3-Pd-G2 offers several advantages:
    • High Activity: It exhibits high catalytic activity in various cross-coupling reactions, leading to efficient product formation .
    • Broad Substrate Scope: The catalyst can be used with a wide range of substrates, making it a versatile tool for organic synthesis .
    • Air and Moisture Stability: PCy3-Pd-G2 shows good stability towards air and moisture, simplifying handling in the laboratory setting .

Dates

Modify: 2023-08-17

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